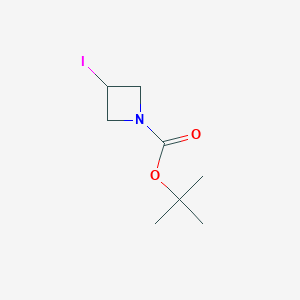

1-Boc-3-iodoazetidine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Boc-3-Iodoazetidine can be synthesized through the iodination of 1-Boc-3-hydroxyazetidine. The reaction involves the use of triphenylphosphine, imidazole, and iodine in toluene. The reaction mixture is heated to reflux and stirred for a few hours, followed by cooling to room temperature and further stirring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and halogenation reactions. The compound is often produced in small quantities for research and development purposes .

Análisis De Reacciones Químicas

Types of Reactions: 1-Boc-3-Iodoazetidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: It can be used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Cross-Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products:

Substitution Reactions: The major products are the substituted azetidines, where the iodine atom is replaced by the nucleophile.

Cross-Coupling Reactions: The major products are biaryl or aryl-alkyl compounds formed through the coupling of the azetidine with the boronic acid.

Aplicaciones Científicas De Investigación

Applications Overview

1-Boc-3-iodoazetidine is utilized across multiple domains, including:

- Organic Synthesis: Acts as an intermediate in the synthesis of various organic compounds.

- Medicinal Chemistry: Plays a role in drug development and biological research.

- Biochemical Research: Involved in studies related to cellular processes and signaling pathways.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of the azetidine ring into larger molecules, which is crucial for developing new pharmaceuticals. The compound can be used to synthesize derivatives that exhibit biological activity.

| Application Type | Description |

|---|---|

| Synthesis of Azetidine Derivatives | Used to create various azetidine-based compounds with potential therapeutic effects. |

| Functionalization | Enables the incorporation of iodine into organic frameworks, facilitating further chemical reactions. |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug design, particularly as a precursor for bioactive molecules. Its properties make it suitable for targeting specific biological pathways.

Case Study:

A study published in the ACS Applied Materials & Interfaces demonstrated that this compound could enhance lithium anode protection in batteries by acting as a protective agent during lithium deposition processes . This application showcases its utility beyond traditional organic synthesis.

Biochemical Research

The compound is also relevant in various biochemical assays and research areas, including:

- Cell Biology: Investigated for its effects on cell cycle regulation and apoptosis.

- Immunology: Used to study immune responses and inflammation pathways.

Mecanismo De Acción

The mechanism of action of 1-Boc-3-Iodoazetidine in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates nucleophilic substitution and cross-coupling reactions. In the context of lithium-oxygen batteries, it enhances the stability of the lithium anode by forming a protective layer on the surface, which prevents degradation and improves rechargeability .

Comparación Con Compuestos Similares

1-Boc-3-Hydroxyazetidine: A precursor in the synthesis of 1-Boc-3-Iodoazetidine.

1-Boc-3-Cyanoazetidine: Another azetidine derivative used in organic synthesis.

1-Boc-4-Iodo-Piperidine: A similar compound with a five-membered ring structure.

Uniqueness: this compound is unique due to its iodine substituent, which makes it highly reactive in substitution and cross-coupling reactions. This reactivity is leveraged in the synthesis of complex molecules and in applications such as battery technology .

Propiedades

IUPAC Name |

tert-butyl 3-iodoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14INO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDIKRMPZNLBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451431 | |

| Record name | 1-Boc-3-iodoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254454-54-1 | |

| Record name | 1-Boc-3-iodoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-iodoazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Boc-3-iodoazetidine (BIA) enhance the performance of lithium-oxygen batteries?

A1: BIA functions as both a redox mediator (RM) and an additive in lithium-oxygen batteries []. When BIA reacts with lithium metal, it forms lithium iodide (LiI) and lithium-based organometallic compounds []. LiI effectively lowers the charging overpotential, while the in-situ formed organometallic layer on the anode serves two crucial purposes. Firstly, it prevents further reduction of RMs by the lithium metal, mitigating the detrimental "shuttle effect" []. Secondly, this protective layer inhibits the formation of lithium dendrites, enhancing the battery's stability and cycle life [].

Q2: What are the advantages of using this compound in lithium-oxygen batteries compared to conventional approaches?

A2: The use of BIA offers a unique in-situ method for anode protection in lithium-oxygen batteries []. Traditional approaches often involve physically separating the electrodes or employing external additives, which can add complexity and cost. BIA's dual functionality as both a RM and an anode-protecting agent simplifies the battery chemistry and results in significantly improved cycling performance, particularly at high current densities [].

Q3: Besides its application in batteries, what other synthetic applications does this compound have?

A3: this compound serves as a versatile building block in organic synthesis. For example, it can be utilized in copper-catalyzed coupling reactions with arylboronic acids to synthesize aryloxyazetidine derivatives [, ]. This reaction, catalyzed by CuI/L-proline, provides a valuable route to access a variety of azetidine derivatives, which are important structural motifs in medicinal chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.